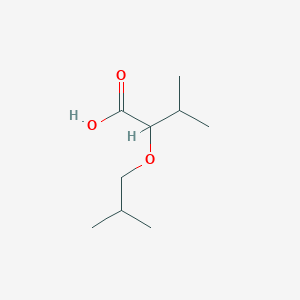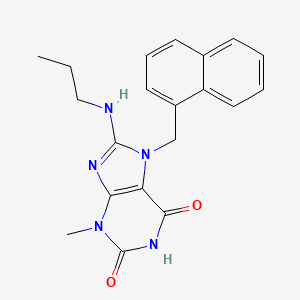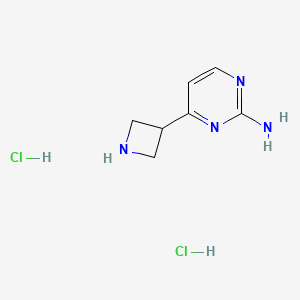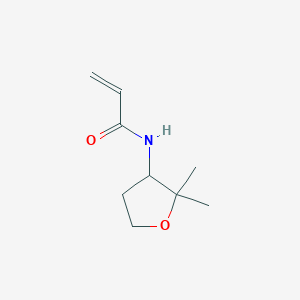![molecular formula C14H12N2O3 B2546045 Methyl 3-[cyanomethyl(prop-2-ynyl)carbamoyl]benzoate CAS No. 1825512-66-0](/img/structure/B2546045.png)
Methyl 3-[cyanomethyl(prop-2-ynyl)carbamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[cyanomethyl(prop-2-ynyl)carbamoyl]benzoate, commonly known as MCMC, is a chemical compound that has been widely used in scientific research. It is a derivative of benzoic acid and is classified as a carbamate. MCMC has gained significant attention due to its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of MCMC is not fully understood. However, it is believed that MCMC acts by inhibiting the activity of certain enzymes in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. MCMC has also been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
MCMC has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. MCMC has also been found to have antimicrobial activity against a wide range of microorganisms. Moreover, MCMC has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
MCMC has several advantages as a research tool. It is a stable compound that can be easily synthesized and purified. It has a high yield, and its purity can be increased by using various purification techniques. MCMC is also a versatile compound that can be used for various applications such as labeling, cross-linking, and building block synthesis. However, MCMC also has some limitations. It is a toxic compound that should be handled with care. Moreover, its mechanism of action is not fully understood, which limits its potential applications.
Future Directions
There are several future directions for the research on MCMC. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases. MCMC has been shown to have neuroprotective effects, and further research is needed to explore its potential as a therapeutic agent. Another potential direction is the development of new applications for MCMC in material science. MCMC has been used as a cross-linking agent for the preparation of hydrogels and other materials, and further research is needed to explore its potential in this field. Finally, the development of new synthesis methods for MCMC could also be a future direction for research. New methods could lead to higher yields and purities, which could further expand the potential applications of MCMC.
Synthesis Methods
The synthesis of MCMC involves the reaction between methyl 3-aminobenzoate and propargyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into MCMC. The yield of the reaction is high, and the purity of the product can be increased by using various purification techniques.
Scientific Research Applications
MCMC has been extensively used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds such as peptides, nucleotides, and polymers. MCMC has also been used as a labeling agent for the detection of biomolecules. Moreover, MCMC has been employed as a cross-linking agent for the preparation of hydrogels and other materials.
properties
IUPAC Name |
methyl 3-[cyanomethyl(prop-2-ynyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-3-8-16(9-7-15)13(17)11-5-4-6-12(10-11)14(18)19-2/h1,4-6,10H,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBIIOPDLNFZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)N(CC#C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[cyanomethyl(prop-2-ynyl)carbamoyl]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2545968.png)

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2545971.png)

![N-Methyl-N-[2-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2545973.png)
![5-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2545976.png)

![Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2545979.png)
![3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2545981.png)

